molecular formula C12H15N3O B8308896 2-(Pyrrolidin-1-ylmethyl)benzoxazol-6-ylamine

2-(Pyrrolidin-1-ylmethyl)benzoxazol-6-ylamine

Cat. No. B8308896
M. Wt: 217.27 g/mol
InChI Key: SXWOPNRKAHOBQE-UHFFFAOYSA-N
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Patent
US07605176B2

Procedure details

Prepared analogously to Example VI.1.d from 1.80 g (7.28 mmol) of 6-nitro-2-(pyrrolidin-1-ylmethyl)benzoxazole (VIII.1.b) in methanol as solvent. Yield: 1.10 g (70% of theory); Rf value: 0.60 (aluminum oxide, dichloromethane/ethanol=20:1); C12H15N3O; EII mass spectrum: m/z=218 [M+H]+.
Name
6-nitro-2-(pyrrolidin-1-ylmethyl)benzoxazole
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]2[N:8]=[C:9]([CH2:11][N:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[O:10][C:6]=2[CH:5]=1)([O-])=O.[O-2].[Al+3].[O-2].[O-2].[Al+3].ClCCl.C(O)C>CO>[N:12]1([CH2:11][C:9]2[O:10][C:6]3[CH:5]=[C:4]([NH2:1])[CH:18]=[CH:17][C:7]=3[N:8]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2.3.4.5,6.7|

Inputs

Step One
Name
6-nitro-2-(pyrrolidin-1-ylmethyl)benzoxazole
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(O2)CN2CCCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Three
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CC=1OC2=C(N1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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